molecular formula C14H11BrN2O3 B5831278 N-(3-bromophenyl)-3-methyl-2-nitrobenzamide

N-(3-bromophenyl)-3-methyl-2-nitrobenzamide

Cat. No.: B5831278
M. Wt: 335.15 g/mol
InChI Key: VOCYXSIYGHIKGY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-methyl-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a bromophenyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group. This is followed by bromination to attach the bromophenyl group. The final step involves the formation of the benzamide through an amidation reaction with an appropriate amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-methyl-2-nitrobenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in a substitution reaction.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-bromophenyl)-3-methyl-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide
  • N-(3-chlorophenyl)-3-methyl-2-nitrobenzamide
  • N-(3-iodophenyl)-3-methyl-2-nitrobenzamide

Uniqueness

N-(3-bromophenyl)-3-methyl-2-nitrobenzamide is unique due to the presence of the bromine atom, which can form specific interactions not possible with other halogens. This can lead to distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-(3-bromophenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-4-2-7-12(13(9)17(19)20)14(18)16-11-6-3-5-10(15)8-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCYXSIYGHIKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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